Compound Description: 4-Amino-2-hydroxytoluene (AHT) is a common hair dye ingredient. Research utilizing the Chip2 skin-liver microphysiological model has been employed to investigate the metabolic fate of AHT after topical and systemic application. Studies revealed that the model effectively replicates AHT's first-pass skin metabolism and alterations in its metabolic profile, consistent with in vivo observations. []
4-Amino-2-(het)aryl-5-Substituted Thiazoles
Compound Description: A series of 4-amino-2-(het)aryl/alkyl-5-functionalized thiazoles have been synthesized efficiently in a single-pot reaction. This methodology uses aryl/heteroaryl/alkyl dithioesters as thiocarbonyl precursors in a modified Thorpe-Ziegler cyclization, proceeding under mild conditions and demonstrating broad functional group tolerance. []
4-Amino-2,3-polymethylenequinoline-BHT Conjugates
Compound Description: Novel hybrid molecules have been designed and synthesized, combining 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene (BHT) via enaminoalkyl or aminoalkyl linkers. These conjugates demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential as multifunctional agents for Alzheimer's disease treatment. []
4-Amino-2-trifluoromethyl-phenyl Retinate (ATPR)
Compound Description: ATPR is a novel retinoid derivative exhibiting significant anti-cancer properties. Studies have shown that ATPR effectively inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating the intracellular lipid-binding proteins CRABP2 and FABP5. []
1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE)
Compound Description: AHPE, a metabolite of the endophytic fungus Phomopsis liquidambari, has been shown to inhibit the quorum sensing of Agrobacterium tumefaciens. This inhibition occurs through the suppression of β-galactosidase activity, acyl-homoserine lactone levels, and various motility-related factors. []
4-Amino-2-methyl-5-heteroalkypyrimidines
Compound Description: A new class of taste-enhancing compounds, 4-amino-2-methyl-5-heteroalkypyrimidines, has been identified as products of Maillard-type reactions involving thiamine. These compounds contribute to the kokumi taste sensation and have been isolated and characterized. []
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